Tryptophan, N(alpha)-[4-nitrobenzoyl]-
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Overview
Description
Tryptophan, N(alpha)-[4-nitrobenzoyl]-: is a derivative of the essential amino acid tryptophan, which is known for its significant role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tryptophan, N(alpha)-[4-nitrobenzoyl]- typically involves the acylation of tryptophan with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve tryptophan in a suitable solvent, such as dichloromethane or dimethylformamide.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-nitrobenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures until completion.
- Purify the product using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of Tryptophan, N(alpha)-[4-nitrobenzoyl]- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Tryptophan, N(alpha)-[4-nitrobenzoyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of Tryptophan, N(alpha)-[4-aminobenzoyl]-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tryptophan, N(alpha)-[4-nitrobenzoyl]- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. The nitrobenzoyl group can act as a probe to investigate the binding sites and conformational changes in proteins.
Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its ability to undergo selective chemical reactions makes it a versatile tool in medicinal chemistry.
Industry: In the industrial sector, Tryptophan, N(alpha)-[4-nitrobenzoyl]- is used in the production of specialty chemicals and materials. Its unique properties are exploited in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Tryptophan, N(alpha)-[4-nitrobenzoyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Tryptophan, N(alpha)-[4-aminobenzoyl]-: Similar structure but with an amino group instead of a nitro group.
Tryptophan, N(alpha)-[4-methoxybenzoyl]-: Contains a methoxy group, leading to different chemical properties.
Tryptophan, N(alpha)-[4-chlorobenzoyl]-: Contains a chloro group, affecting its reactivity and applications.
Uniqueness: Tryptophan, N(alpha)-[4-nitrobenzoyl]- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for selective modifications. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-17(11-5-7-13(8-6-11)21(25)26)20-16(18(23)24)9-12-10-19-15-4-2-1-3-14(12)15/h1-8,10,16,19H,9H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGVCJFAHFIZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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